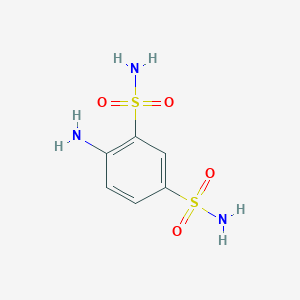

4-Aminobenzene-1,3-disulfonamide

描述

4-Aminobenzene-1,3-disulfonamide (CAS No. 40642-90-8) is a sulfonamide derivative with the molecular formula C₆H₈N₃O₄S₂ and a molecular weight of approximately 278.27 g/mol. It features two sulfonamide groups (-SO₂NH₂) and an amino group (-NH₂) positioned at the 1,3, and 4 positions of the benzene ring, respectively. This compound serves as a structural template for synthesizing pharmaceuticals, particularly diuretics like hydrochlorothiazide (HCTZ), and catalysts for organic reactions .

属性

CAS 编号 |

40642-90-8 |

|---|---|

分子式 |

C6H9N3O4S2 |

分子量 |

251.3 g/mol |

IUPAC 名称 |

4-aminobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H9N3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,7H2,(H2,8,10,11)(H2,9,12,13) |

InChI 键 |

BOZSDDFQWJUBNG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N |

产品来源 |

United States |

相似化合物的比较

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

- Structure : Chlorine substituent at the 6-position of the benzene ring (C₆H₇ClN₃O₄S₂; MW 285.73 g/mol) .

- Synthesis : Produced via reaction of sulfonamide intermediates with liquid ammonia, which enhances reaction rates and reduces water content in HCTZ synthesis .

- Applications : Key precursor for HCTZ; detected as a residue in dairy products due to diuretic use in livestock .

- Physical Properties : High-melting-point solid, with distinct NMR spectral features (e.g., ¹H-¹⁵N HMBC correlations at ~75 ppm for the primary amine group) .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

- Structure : Two chlorine atoms at positions 5 and 6 (C₆H₆Cl₂N₃O₄S₂; MW 320.17 g/mol) .

- Role : Identified as an impurity in HCTZ, affecting drug safety and efficacy. Its presence necessitates stringent purification protocols .

- Analytical Data: Exhibits carbon chemical shifts closely matching those of 4-amino-6-chlorobenzene-1,3-disulfonamide, confirming structural similarities .

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

- Structure : Polymer derivative with bromine and ethyl groups attached to sulfonamide nitrogens .

- Applications: Efficient catalyst for Friedlander quinoline synthesis and multicomponent reactions under green conditions (aqueous/solvent-free), achieving >90% yields .

- Reactivity : Bromonium ions generated in situ enhance electrophilic activity, facilitating imine formation in reaction mechanisms .

Structural and Functional Differences

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Synthetic Relevance |

|---|---|---|---|---|

| 4-Aminobenzene-1,3-disulfonamide | None (parent structure) | 278.27 | Pharmaceutical intermediate | Template for diuretics, catalysts |

| 4-Amino-6-chloro derivative | Cl at position 6 | 285.73 | HCTZ precursor, diuretic residue | Improved reaction kinetics with NH₃ |

| 4-Amino-5,6-dichloro derivative | Cl at positions 5 and 6 | 320.17 | HCTZ impurity | Requires advanced purification |

| PBBS polymer | Br and ethyl groups | Variable (polymer) | Organic synthesis catalyst | Enables green chemistry protocols |

Research Findings and Implications

- Pharmaceutical Synthesis: Chlorinated derivatives (e.g., 4-amino-6-chloro-) are critical for HCTZ production, but their impurities (e.g., dichloro variants) pose regulatory challenges .

- Catalytic Efficiency : Brominated sulfonamide polymers like PBBS outperform traditional catalysts in reaction speed and yield, aligning with sustainable chemistry goals .

- Analytical Challenges : Structural similarities between derivatives complicate impurity profiling; advanced NMR and chromatography are essential for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。